Kinase Selectivity Profile: Lapatinib as a Dual EGFR/HER2 Inhibitor vs. Tucatinib's HER2-Selective Profile
Lapatinib is a potent dual inhibitor of both EGFR and HER2, whereas tucatinib is a highly selective HER2 inhibitor with minimal activity against EGFR. In cell-free kinase assays, lapatinib inhibits purified EGFR with an IC₅₀ of 10.8 nM and HER2 with an IC₅₀ of 9.2 nM [1]. In contrast, tucatinib demonstrates an IC₅₀ of 449 nM against EGFR and 6.9 nM against HER2, representing a >65-fold selectivity window for HER2 over EGFR [1]. This fundamental difference in target profile underlies the distinct clinical toxicity patterns: lapatinib's EGFR inhibition contributes to characteristic skin rash and diarrhea, while tucatinib's HER2 selectivity spares EGFR-related toxicities [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | Lapatinib: EGFR IC₅₀ = 10.8 nM, HER2 IC₅₀ = 9.2 nM |
| Comparator Or Baseline | Tucatinib: EGFR IC₅₀ = 449 nM, HER2 IC₅₀ = 6.9 nM |
| Quantified Difference | Lapatinib inhibits EGFR 41.6-fold more potently than tucatinib; tucatinib inhibits HER2 1.33-fold more potently than lapatinib |
| Conditions | Purified recombinant kinase domains, in vitro enzymatic assay (non-radioactive format) |
Why This Matters
Selection of lapatinib over tucatinib is indicated when dual EGFR/HER2 blockade is desired, such as in research models where EGFR signaling contributes to tumor progression or resistance.
- [1] Kulukian A, Lee P, Taylor J, et al. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. Mol Cancer Ther. 2020;19(4):976-987. View Source
- [2] Pondé N, Ameye L, Lambertini M, et al. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors. Br J Cancer. 2021;124(2):345-356. View Source
